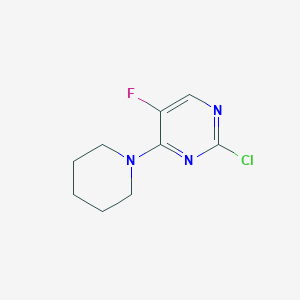
2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine is a chemical compound with the molecular formula C9H11ClFN3 It is a pyrimidine derivative that features a piperidine ring, a chlorine atom, and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with piperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction conditions often include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride or potassium carbonate, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation may produce a pyrimidine oxide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the piperidine ring and the halogen atoms allows the compound to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-fluoro-3-iodopyridine
- 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine
- 4-Chloro-6-methyl-2-piperidin-1-ylpyrimidine
Uniqueness
2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of a piperidine ring with a pyrimidine core and halogen substituents makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
2-chloro-5-fluoro-4-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN3/c10-9-12-6-7(11)8(13-9)14-4-2-1-3-5-14/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCLACOTWKDRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

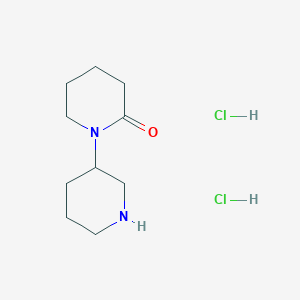
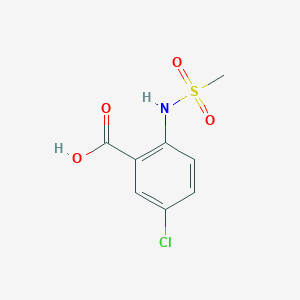
![3-ethyl-N,N-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2772406.png)
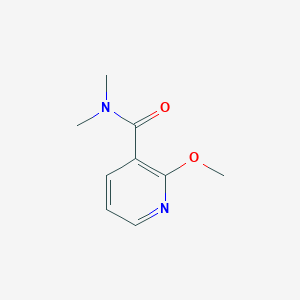
![4-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B2772411.png)
![3-Azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B2772413.png)
![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2772414.png)
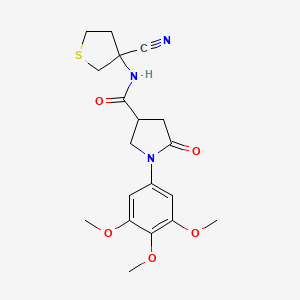
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide hydrochloride](/img/structure/B2772416.png)
![N-[1-(3,4-dimethoxyphenyl)-3-hydroxypropyl]thiophene-2-carboxamide](/img/structure/B2772417.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B2772421.png)
![3-(2-Oxo-2-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2772422.png)
